REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:12])[CH2:4][CH2:5][CH2:6][N:7]=[C:8]=[N:9][CH2:10]C.O[N:14]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:16]=N1.C([N:26]([CH:29](C)C)CC)(C)C.[CH3:32][O:33][CH2:34][C:35]([OH:37])=O.[C:38](O)([C:40](F)(F)F)=O.C[N:46](C)C=O>O.CO>[CH3:2][N:3]1[C:4]2=[C:38]3[CH:40]=[C:10]([C:18]4[N:14]=[C:22]([CH2:17][NH:16][C:35](=[O:37])[CH2:34][O:33][CH3:32])[CH:21]=[CH:20][CH:19]=4)[NH:9][C:8]3=[N:7][C:6]([NH:26][CH3:29])=[C:5]2[N:46]=[CH:12]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
1-trihydrochloride
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.559 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Solvent A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
Solvent B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of A215
|
Type
|
CUSTOM
|
Details
|
During the first 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under pressure
|
Type
|
CUSTOM
|
Details
|
followed by purification by flash silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of methanol in dichloromethane (2%-5%)
|
Type
|
CUSTOM
|
Details
|
afforded 0.890 g (85%) of A228 as yellowish-brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with methanol
|
Type
|
CUSTOM
|
Details
|
to give 0.660 g of A228 as a yellow solid
|
Type
|
CUSTOM
|
Details
|
The filtrate was re-purified on silica gel
|
Type
|
CUSTOM
|
Details
|
to give an additional 0.191 g of A228
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CN1C=NC=2C1=C1C(=NC2NC)NC(=C1)C1=CC=CC(=N1)CNC(COC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |